4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide
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Overview
Description
4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide is a complex organic compound that features an imidazole ring, a trifluoromethyl-substituted pyridine, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethyl iodide or trifluoromethyl sulfonates.
Azetidine Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may yield the corresponding amines .
Scientific Research Applications
4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the trifluoromethyl group can enhance binding affinity to hydrophobic pockets in proteins . The azetidine moiety may also contribute to the compound’s overall binding properties .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide is unique due to the combination of its structural features, including the trifluoromethyl-substituted pyridine and the azetidine moiety. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and materials science .
Properties
Molecular Formula |
C20H18F3N5O |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide |
InChI |
InChI=1S/C20H18F3N5O/c21-20(22,23)16-5-6-25-18(9-16)28-11-17(12-28)26-19(29)15-3-1-14(2-4-15)10-27-8-7-24-13-27/h1-9,13,17H,10-12H2,(H,26,29) |
InChI Key |
LKHRVFPHLZNORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Origin of Product |
United States |
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